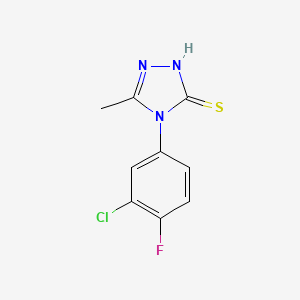

4-(3-chloro-4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The presence of a chloro-fluorophenyl group suggests that it may have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The triazole ring, the chloro-fluorophenyl group, and the thiol group would all contribute to the overall structure .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . The presence of a thiol group could also make this compound reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the triazole ring, the chloro-fluorophenyl group, and the thiol group. These groups could affect properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Reactivity and Pharmacological Activity

Compounds containing the 1,2,4-triazole-3-thiol moiety exhibit significant antioxidant and antiradical activities, potentially improving biochemical processes in patients exposed to high radiation doses. These compounds are compared to biogenic amino acids like cysteine, which also contains a free SH-group, for their biochemical relevance. The synthesis and pharmacological activities of 1,2,4-triazoles-3-thiones and their derivatives open new possibilities for scientific research, demonstrating their potential as biologically active compounds (Kaplaushenko, 2019).

Chemical Transformations and Synthesis

Recent studies have highlighted the diverse applications and biological activities of 1,2,4-triazole derivatives. These compounds serve not only in the pharmaceutical, medical, and veterinary fields but also in engineering, metallurgy, and agriculture. Their applications range from optical materials and photosensitizers to antioxidants and corrosion inhibitors, showcasing the wide range of uses for 1,2,4-triazole derivatives in various industries (Parchenko, 2019).

Biological Activities and Applications

The modern chemistry of 1,2,4-triazoles focuses on finding more efficient ways to synthesize biologically active substances. These compounds exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The generalization of literary sources indicates a promising direction for future research in chemical modeling of 1,2,4-triazoles and their derivatives. Such endeavors could lead to the discovery of new drug candidates (Ohloblina, 2022).

Industrial and Agricultural Applications

Amino-1,2,4-triazoles are crucial raw materials for the fine organic synthesis industry. They have long been used in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to the production of analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, highlighting the broad industrial and applied science applications of 1,2,4-triazole derivatives (Nazarov et al., 2021).

Wirkmechanismus

Mode of Action

Without specific information on the compound’s primary target, the mode of action is also unclear. Based on its structural similarity to known compounds, it may interact with its targets through covalent bonding, hydrogen bonding, or other types of molecular interactions .

Biochemical Pathways

It’s possible that it could influence a variety of cellular processes, depending on its targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(3-chloro-4-fluorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN3S/c1-5-12-13-9(15)14(5)6-2-3-8(11)7(10)4-6/h2-4H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDLZQZXPXVRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,6R)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B3021997.png)

![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B3021998.png)

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B3022003.png)

![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B3022020.png)